molecular formula C27H36N2O4 B12837767 (2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid

(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid

Cat. No.: B12837767
M. Wt: 452.6 g/mol
InChI Key: QPKIEBNVIOELIR-MHZLTWQESA-N
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Description

(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid is a complex organic compound featuring a benzoxazole ring, a heptyl chain, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Heptyl Chain: The heptyl chain can be introduced via nucleophilic substitution reactions, where a heptyl halide reacts with the benzoxazole ring.

    Formation of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an appropriate halide.

    Final Coupling: The final step involves coupling the intermediate compounds to form the complete structure, often using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzoxazole ring or the phenoxy group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the heptyl chain can interact with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Octyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid
  • (2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Ethylbutanoic Acid

Uniqueness

Compared to similar compounds, (2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its heptyl chain length and the presence of a methyl group on the butanoic acid moiety contribute to its distinct reactivity and interaction profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

IUPAC Name

(2S)-2-[4-[2-[1,3-benzoxazol-2-yl(heptyl)amino]ethyl]phenoxy]-2-methylbutanoic acid

InChI

InChI=1S/C27H36N2O4/c1-4-6-7-8-11-19-29(26-28-23-12-9-10-13-24(23)32-26)20-18-21-14-16-22(17-15-21)33-27(3,5-2)25(30)31/h9-10,12-17H,4-8,11,18-20H2,1-3H3,(H,30,31)/t27-/m0/s1

InChI Key

QPKIEBNVIOELIR-MHZLTWQESA-N

Isomeric SMILES

CCCCCCCN(CCC1=CC=C(C=C1)O[C@@](C)(CC)C(=O)O)C2=NC3=CC=CC=C3O2

Canonical SMILES

CCCCCCCN(CCC1=CC=C(C=C1)OC(C)(CC)C(=O)O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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